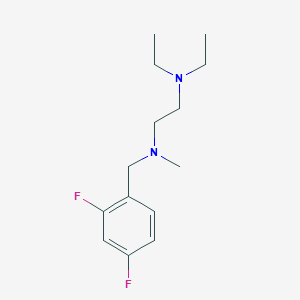
N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFB is a member of the ethylenediamine family and is widely used in the synthesis of various organic compounds. In
作用機序
The mechanism of action of DFB is not fully understood. However, it has been proposed that DFB exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by DFB leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
DFB has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, DFB has been shown to possess antioxidant activity. It has been suggested that DFB may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. DFB has also been found to possess neuroprotective properties and may be a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
DFB is a relatively stable compound and can be easily synthesized on a large scale. It has been found to exhibit potent anti-tumor activity at relatively low concentrations. However, DFB has been shown to exhibit cytotoxicity towards normal cells at higher concentrations. This may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on DFB. One potential direction is to explore the use of DFB in combination with other anti-cancer agents to enhance its efficacy and reduce its toxicity towards normal cells. Another direction is to investigate the potential use of DFB in the treatment of other diseases such as neurodegenerative and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of DFB and its potential therapeutic applications.
合成法
The synthesis of DFB involves a multi-step process that starts with the reaction of 2,4-difluorobenzyl chloride with diethylamine to produce N-(2,4-difluorobenzyl)-N',N'-diethyl-1,2-ethanediamine. This intermediate product is then reacted with methyl iodide to produce the final product, N-(2,4-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine. The synthesis of DFB is a relatively simple process and can be carried out on a large scale.
科学的研究の応用
DFB has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DFB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition to its anti-tumor activity, DFB has been found to possess anti-inflammatory and analgesic properties. It has been suggested that DFB may be a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-6-7-13(15)10-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJDCWISQWPHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

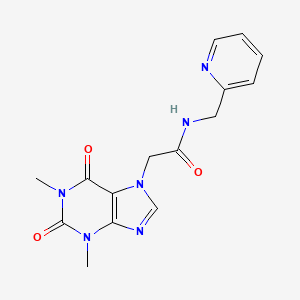
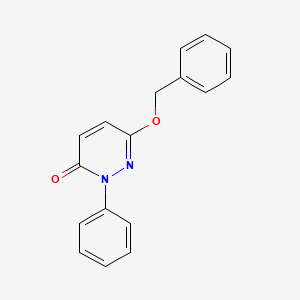
![1-(5-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5654011.png)

![2-ethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5654024.png)

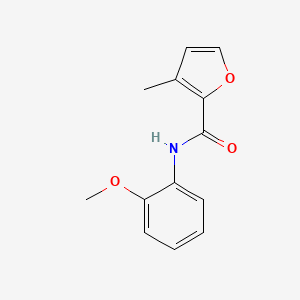
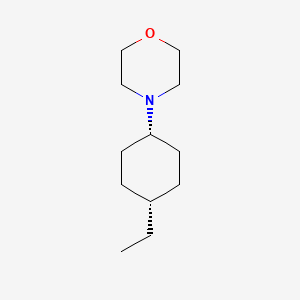
![ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5654060.png)
![ethyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5654072.png)
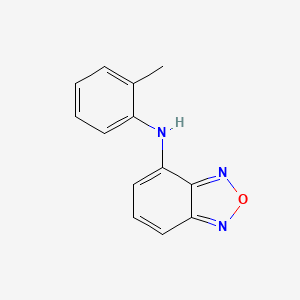
![ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5654092.png)
![1-methyl-4-({4-methyl-5-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B5654104.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5654112.png)